![molecular formula C20H18N2O4 B5188162 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5188162.png)
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide
Vue d'ensemble
Description
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, commonly known as IKK inhibitor VII, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the IκB kinase (IKK) complex, which plays a crucial role in the regulation of the nuclear factor kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. Therefore, IKK inhibitor VII has the potential to be used in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Mécanisme D'action
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII acts as a potent inhibitor of the 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide complex, which is responsible for the phosphorylation and degradation of IκB proteins. IκB proteins inhibit the translocation of NF-κB to the nucleus, where it regulates the expression of various genes involved in cellular processes. Therefore, inhibition of the 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide complex by 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII leads to the inhibition of NF-κB signaling pathway, which has been shown to have therapeutic potential in various diseases.
Biochemical and Physiological Effects:
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has been shown to have various biochemical and physiological effects. Inhibition of the NF-κB signaling pathway by 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has been shown to lead to the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. Therefore, this compound has the potential to be used in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII in lab experiments is its specificity for the 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide complex. This compound has been shown to have minimal off-target effects, which makes it an ideal tool for studying the NF-κB signaling pathway. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has the potential to be used in the treatment of various diseases, including cancer, inflammatory disorders, and autoimmune diseases. Therefore, future research should focus on the development of more potent and selective 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitors, as well as the identification of biomarkers that can predict the response to 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitors in different diseases. Additionally, the combination of 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitors with other therapeutic agents should be explored to enhance their efficacy and reduce their toxicity.
Méthodes De Synthèse
The synthesis of 3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII involves the condensation of 4-hydroxycoumarin-3-carbaldehyde and 3-amino-N-isopropylbenzamide in the presence of acetic acid and sodium acetate. The resulting compound is then reacted with hydrazine hydrate to yield the final product. The synthesis of this compound has been described in several research articles, and its purity and structure have been confirmed using various analytical techniques.
Applications De Recherche Scientifique
3-isopropoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide inhibitor VII has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is in the study of the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of various cellular processes, including inflammation, immune response, cell proliferation, and apoptosis. Dysregulation of this pathway has been implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders, and autoimmune diseases.
Propriétés
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]-3-propan-2-yloxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(2)26-16-7-5-6-14(10-16)20(24)22-21-11-15-12-25-18-9-4-3-8-17(18)19(15)23/h3-13H,1-2H3,(H,22,24)/b21-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLBUNHJTCFQFA-SRZZPIQSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NN=CC2=COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)N/N=C/C2=COC3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49825903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]-3-(propan-2-yloxy)benzohydrazide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.